2-(Bromomethyl)-3-nitrobenzoic acid

Descripción general

Descripción

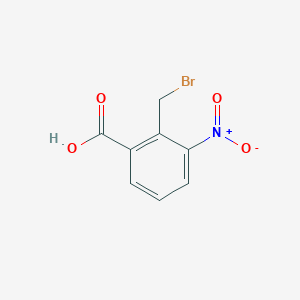

2-(Bromomethyl)-3-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a nitro group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Bromomethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products Formed:

Nucleophilic substitution: Formation of substituted benzoic acids.

Reduction: Formation of 2-(aminomethyl)-3-nitrobenzoic acid.

Oxidation: Formation of 3-nitro-2-carboxybenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Bromomethyl)-3-nitrobenzoic acid serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. For instance, it is involved in the synthesis of:

- Methyl esters : The methyl ester derivative can be synthesized for use in esterification reactions.

- Pharmaceutical intermediates : It is used in the preparation of compounds like lenalidomide, which has applications in cancer treatment .

Medicinal Chemistry

The compound exhibits potential medicinal properties, including:

- Antineoplastic Activity : Some derivatives of this compound have shown anti-cancer properties, making them candidates for further pharmacological studies .

- Anti-inflammatory Properties : Research indicates that certain derivatives may possess anti-inflammatory effects, contributing to their therapeutic potential .

Biochemical Applications

This compound can also be employed in biochemical research:

- Protein Labeling : The bromomethyl group allows for the selective labeling of proteins, facilitating studies on protein interactions and functions.

- Electrophoresis : Its derivatives can interact with glycated molecules, enabling their separation and analysis through electrophoresis techniques.

Case Study 1: Synthesis of Lenalidomide

A notable application of this compound is its role as an intermediate in the synthesis of lenalidomide. The process involves reacting this compound with other reagents under specific conditions to yield the final product, which is used in treating multiple myeloma and other conditions .

Case Study 2: Antineoplastic Properties

Research has highlighted the antineoplastic properties of derivatives derived from this compound. One study focused on its methyl ester form, demonstrating significant activity against cancer cell lines. This suggests that further exploration could lead to novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-3-nitrobenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring. The nitro group, being an electron-withdrawing group, further enhances the reactivity of the bromomethyl group by stabilizing the transition state during nucleophilic substitution .

Comparación Con Compuestos Similares

2-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.

2-(Chloromethyl)-3-nitrobenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the conditions required for reactions.

Uniqueness: 2-(Bromomethyl)-3-nitrobenzoic acid is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile synthetic applications, making it a valuable compound in both research and industrial contexts .

Actividad Biológica

2-(Bromomethyl)-3-nitrobenzoic acid, with the chemical formula CHBrNO, is a compound recognized for its significant biological activities, particularly in medicinal chemistry. Its unique structure, featuring both a bromomethyl and a nitro group, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antiangiogenic properties, applications in drug synthesis, and relevant research findings.

- Molecular Weight : 260.04 g/mol

- CAS Number : 632340-56-8

- Purity : ≥95%

- Appearance : Yellow crystalline powder

- Melting Point : Approximately 73°C

Biological Activity Overview

This compound exhibits notable biological activities, primarily as an antiangiogenic agent . Antiangiogenic agents inhibit the formation of new blood vessels, which is crucial in cancer treatment since tumors rely on blood supply for growth and metastasis.

The precise mechanism of action for this compound is not fully elucidated; however, it is suggested that it may interact with pathways involving vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis effectively . Additionally, its reactivity allows for interactions with nucleophiles within biological systems, which warrants further investigation into its safety and efficacy profiles.

Applications in Drug Development

This compound serves as a critical intermediate in synthesizing various pharmaceutical agents, particularly gliptins used in treating Type 2 Diabetes Mellitus (T2D) by inhibiting the Dipeptidyl peptidase-4 (DPP-4) enzyme. The synthesis process involves optimizing reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-nitrobenzoate | CHNO | Lacks bromomethyl group; simpler structure |

| Methyl 4-bromobenzoate | CHBrO | Contains bromine but lacks nitro group |

| Methyl 2-chloro-3-nitrobenzoate | CHClO | Chlorine instead of bromine |

| Methyl 2-(iodomethyl)-3-nitrobenzoate | CHINO | Iodine substitution; higher reactivity |

The unique combination of bromine and nitro functional groups in this compound enhances its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various fields:

- Antiangiogenic Properties : Research indicates that compounds with similar structures exhibit significant antiangiogenic effects. For instance, studies have shown that derivatives of nitrobenzoic acids can effectively inhibit angiogenesis by targeting VEGF pathways .

- Pharmaceutical Applications : In medicinal chemistry, this compound has been employed to synthesize anti-inflammatory and analgesic drugs. Its role as an intermediate facilitates complex organic reactions necessary for drug development .

- Biochemical Research : The compound is utilized to study biochemical pathways and mechanisms related to enzyme inhibition and drug interactions. Its ability to engage with biological targets makes it a valuable tool in pharmacological research.

Safety and Toxicity Considerations

While the compound shows promising biological activity, safety assessments indicate that it is corrosive and poses health hazards. Proper handling and safety protocols should be followed when working with this chemical to mitigate risks associated with exposure.

Propiedades

IUPAC Name |

2-(bromomethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTCNOMUJRQWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448512 | |

| Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632340-56-8 | |

| Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.